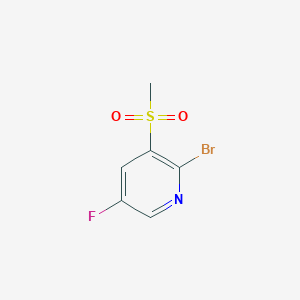
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is a bile acid derivative that has been modified to include a sulfonate group. This compound is known for its role in various biochemical and physiological processes, particularly in the metabolism of lipids and cholesterol. It is often used in scientific research as a reference substance for drug impurities and as a reagent in biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt typically involves the sulfonation of glycoursodeoxycholic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation of the hydroxyl group at the 3-position of the steroid nucleus .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where glycoursodeoxycholic acid is treated with sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The product is purified through crystallization or chromatography techniques to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.
Major Products:
Oxidation: Formation of 3-keto-glycoursodeoxycholic acid.
Reduction: Regeneration of glycoursodeoxycholic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in the synthesis of other bile acid derivatives and in analytical chemistry for the detection of specific functional groups.
Biology: Employed in studies of lipid metabolism and cholesterol homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the formulation of pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates the activity of enzymes involved in lipid metabolism, thereby influencing cholesterol levels and bile acid synthesis. The sulfonate group enhances its solubility and bioavailability, making it more effective in its biological roles .
Vergleich Mit ähnlichen Verbindungen
- Glycodeoxycholic Acid 3-Sulfate Disodium Salt
- Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Taurochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Lithocholic Acid 3-Sulfate Disodium Salt
Comparison: 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has enhanced solubility and a different spectrum of biological activity, making it particularly useful in specific research and therapeutic applications .
Eigenschaften
CAS-Nummer |
71781-63-0 |
|---|---|
Molekularformel |
C₂₆H₄₁NNa₂O₉S |
Molekulargewicht |
589.65 |
Synonyme |
Cholane; Glycine derivative; N-[(3α,5β,7β)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine Disodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)

![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)

